molecular formula C18H20FNO2 B1600590 Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate CAS No. 88099-68-7

Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate

Cat. No. B1600590
CAS RN: 88099-68-7
M. Wt: 301.4 g/mol
InChI Key: OBKSTEOVEUUBBH-QGZVFWFLSA-N
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Description

Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate, commonly referred to as DBF, is an organic compound that has been used in various scientific research applications. DBF is an important compound in the synthesis of pharmaceuticals, as well as other compounds used in research. DBF has a variety of biochemical and physiological effects on the body, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics "Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate" has been explored for its pharmacological potential. In preclinical studies, compounds with similar structural attributes have demonstrated significant biological activities. For example, a study on the pharmacodynamics and pharmacokinetics of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist highlighted its efficacy and safety profile in animal models, suggesting potential applications in treating major depressive disorder (Garner et al., 2015).

Material Science and Chemistry In material science and chemistry, "Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate" and related compounds have been synthesized for various applications, including the development of new materials with specific structural and stereogenic properties. Research on N,N-spiro bridged cyclotriphosphazene derivatives with pendant arms has revealed significant insights into structural configurations and potential applications in designing materials with novel properties (Öztürk et al., 2019).

Synthesis Techniques Advancements in synthesis techniques for fluorinated compounds have been notable. Studies on oxidative coupling in fluoro acid medium have expanded the toolkit for creating enantioenriched compounds, showcasing the versatility of fluorine chemistry in synthesizing complex molecules with high precision (Planchenault et al., 1993).

Biological Studies Investigations into the biological activities of related compounds have been extensive. Research on the antimicrobial and cytotoxic activities of certain compounds has provided valuable insights into their potential therapeutic applications, highlighting the role of structural modifications in enhancing biological efficacy (Öztürk et al., 2019).

Environmental Implications The environmental implications of fluorinated compounds have also been a subject of research. Studies on the OH-initiated photo-oxidation of furan derivatives have shed light on the formation of unsaturated dicarbonyl products, contributing to our understanding of atmospheric chemistry and the environmental fate of these compounds (Alvarez et al., 2009).

properties

IUPAC Name

methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-22-18(21)17(19)14-20(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKSTEOVEUUBBH-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470651
Record name Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate

CAS RN

88099-68-7
Record name Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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